molecular formula C10H15N B1590241 2-(3-Methylphenyl)propan-2-amine CAS No. 30568-40-2

2-(3-Methylphenyl)propan-2-amine

Cat. No. B1590241
CAS RN: 30568-40-2
M. Wt: 149.23 g/mol
InChI Key: PIRQFBKWGQLLMT-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)propan-2-amine is a compound with the CAS Number: 30568-40-2 . It has a molecular weight of 149.24 and its IUPAC name is 2-(3-methylphenyl)-2-propanamine . It is also known as Metaphedrine or 3-Methylmethamphetamine .


Synthesis Analysis

The synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines, which are similar to the compound , has been achieved using transaminases . These enzymes offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .


Molecular Structure Analysis

The InChI code for 2-(3-Methylphenyl)propan-2-amine is 1S/C10H15N/c1-8-5-4-6-9(7-8)10(2,3)11/h4-7H,11H2,1-3H3 . This indicates that the compound has a carbon backbone with an amine group and a methylphenyl group attached.

Scientific Research Applications

X-ray Structures and Computational Studies

Research involving structural characterization and computational studies of cathinones, a family of compounds related to 2-(3-Methylphenyl)propan-2-amine, has been conducted. This study focuses on the X-ray diffraction and nuclear magnetic resonance spectroscopy of various cathinones, providing valuable insights into their molecular structures and properties (Nycz et al., 2011).

Synthesis and Corrosion Inhibition

Tertiary amines, including derivatives of 2-(3-Methylphenyl)propan-2-amine, have been synthesized and analyzed for their ability to inhibit carbon steel corrosion. These compounds were evaluated through electrochemical methods, demonstrating their potential as protective agents in industrial applications (Gao et al., 2007).

Transfer Hydrogenation Catalysts

Studies have explored the use of propan-2-ol, a compound structurally similar to 2-(3-Methylphenyl)propan-2-amine, in transfer hydrogenation reactions catalyzed by ruthenium complexes. This research offers insights into the efficient conversion of imines to amines, a key process in organic synthesis (Samec & Bäckvall, 2002).

Drug Analysis and Characterization

The synthesis, characterization, and mass spectrometric analysis of compounds structurally related to 2-(3-Methylphenyl)propan-2-amine have been investigated. These studies are significant for understanding the properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Kavanagh et al., 2013).

Pharmacological Characterization

Pharmacological studies have been conducted on compounds structurally similar to 2-(3-Methylphenyl)propan-2-amine, such as κ-opioid receptor antagonists. These studies provide valuable information on the affinity and selectivity of these compounds towards specific receptors, which is crucial for drug development (Grimwood et al., 2011).

Antitumor Properties

Research on the antitumor properties of 2-(4-aminophenyl)benzothiazoles, which share structural similarities with 2-(3-Methylphenyl)propan-2-amine, highlights their potential in cancer therapy. These studies focus on the synthesis, metabolic activation, and therapeutic effects of these compounds (Bradshaw et al., 2002).

DNA-Binding Polymers

The development of cationic polythiophenes, including derivatives of 2-(3-Methylphenyl)propan-2-amine, for DNA binding and potential gene delivery applications has been explored. This research contributes to the understanding of polymer-DNA interactions and their applications in biotechnology and medicine (Carreon et al., 2014).

Substance P Receptor Antagonist

Studies on CP-96,345, a nonpeptide antagonist of the substance P (NK1) receptor, provide insights into the potential therapeutic applications of compounds related to 2-(3-Methylphenyl)propan-2-amine. This research is important for understanding the physiological properties of substance P and its role in diseases (Snider et al., 1991).

Hydrogel Modification

The modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including derivatives of 2-(3-Methylphenyl)propan-2-amine, has been investigated. This research is significant for the development of materials with enhanced thermal stability and potential medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

The compound is classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The compound 2-(3-Methylphenyl)propan-2-amine, also known as Metaphedrine or 3-Methylmethamphetamine, has been reported as a designer drug, first being reported in Sweden in 2021 . This suggests that similar compounds may continue to emerge in the future as part of the ongoing development and use of new psychoactive substances .

properties

IUPAC Name

2-(3-methylphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-5-4-6-9(7-8)10(2,3)11/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRQFBKWGQLLMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515551
Record name 2-(3-Methylphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenyl)propan-2-amine

CAS RN

30568-40-2
Record name 2-(3-Methylphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Chand-Thakuri, VG Landge, M Kapoor… - The Journal of …, 2020 - ACS Publications
An efficient method has been developed for the synthesis of seven-membered biaryl lactams involving Pd-catalyzed, native amine-directed, ortho-arylation of benzylamines followed by …
Number of citations: 13 pubs.acs.org

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